Dop-deda
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Overview
Description
Dioleoylglycerophosphate-diethylenediamine (DOP-DEDA) is a charge-reversible lipid derivative developed for nucleic acid delivery using lipid nanoparticles. This compound is particularly notable for its ability to change its net charge from -1 to +2 depending on the pH, making it highly effective in delivering small interfering RNA (siRNA) and messenger RNA (mRNA) into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioleoylglycerophosphate-diethylenediamine can be synthesized by mixing a lipid dissolved in alcohol with RNA dissolved in an aqueous solvent in a microchannel, followed by the removal of alcohol through dialysis. The preparation involves creating a freeze-dried mixture of dioleoylglycerophosphate-diethylenediamine and helper lipids, which is then dissolved in alcohol .
Industrial Production Methods: In industrial settings, the production of dioleoylglycerophosphate-diethylenediamine involves controlling the particle size and polydispersity index by adjusting preparation conditions such as the alcohol/water solvent ratio and lipid concentration .
Chemical Reactions Analysis
Types of Reactions: Dioleoylglycerophosphate-diethylenediamine undergoes reversible ionization reactions involving its phosphate and amino groups under various pH conditions. This results in different charge states of the lipid nanoparticles formulated with dioleoylglycerophosphate-diethylenediamine .
Common Reagents and Conditions: The common reagents used in the synthesis of dioleoylglycerophosphate-diethylenediamine include alcohol and aqueous solvents. The reaction conditions typically involve microchannel mixing and dialysis to remove alcohol .
Major Products Formed: The major products formed from the reactions involving dioleoylglycerophosphate-diethylenediamine are lipid nanoparticles with varying charge states, depending on the pH conditions .
Scientific Research Applications
Dioleoylglycerophosphate-diethylenediamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a carrier for delivering nucleic acids into cells, making it highly valuable in the development of RNA interference drugs and mRNA vaccines . The compound’s high pH responsiveness and endosomal escapability make it an excellent choice for gene silencing and protein delivery applications .
Mechanism of Action
The mechanism of action of dioleoylglycerophosphate-diethylenediamine involves its reversible ionization under different pH conditions. This allows the compound to change its net charge, facilitating the encapsulation and delivery of nucleic acids into cells. The molecular targets and pathways involved include the endosomal escape of the encapsulated nucleic acids, leading to their effective delivery into the cytoplasm .
Comparison with Similar Compounds
Dioleoylglycerophosphate-diethylenediamine is unique compared to other ionizable lipids due to its wider range of ionizability and lower toxicity under physiological conditions. Similar compounds include DLin-MC3-DMA, SM-102, and ALC-0315, which are also pH-responsive lipid derivatives used in nucleic acid delivery systems . dioleoylglycerophosphate-diethylenediamine stands out due to its simpler synthesis process and lower cost .
Properties
Molecular Formula |
C43H83N2O8P |
---|---|
Molecular Weight |
787.1 g/mol |
IUPAC Name |
[(2R)-3-[2-(2-aminoethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H83N2O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(46)50-39-41(40-52-54(48,49)51-38-37-45-36-35-44)53-43(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41,45H,3-16,21-40,44H2,1-2H3,(H,48,49)/b19-17-,20-18-/t41-/m1/s1 |
InChI Key |
LVANELSNTRCWCN-NSUCVBPYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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